Product packaging for isopropyl alpha-D-glucopyranoside(Cat. No.:CAS No. 25320-92-7)

isopropyl alpha-D-glucopyranoside

Cat. No.: B8313689
CAS No.: 25320-92-7
M. Wt: 222.24 g/mol
InChI Key: UOEFDXYUEPHESS-ZEBDFXRSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl alpha-D-glucopyranoside (C 9 H 18 O 6 ) is a carbohydrate derivative belonging to the class of alkyl glucopyranosides . Glucopyranosides are fundamental structures in numerous natural products and are extensively used in biochemical research, particularly in the synthesis of more complex glycosides and as substrates for enzymatic studies . For instance, related glucopyranoside derivatives have been utilized in the synthesis of naturally occurring β-D-glucopyranosides using enzymatic methods, highlighting their role as key intermediates in chemical biology . Furthermore, research into related isopropyl-D-glucopyranoside derivatives has explored their potential in promoting the regeneration of injured brain and retinal neurons, as well as the recovery of motor function deficits, suggesting potential neuroprotective applications that warrant further investigation . As with many specialized biochemical tools, this product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O6 B8313689 isopropyl alpha-D-glucopyranoside CAS No. 25320-92-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25320-92-7

Molecular Formula

C9H18O6

Molecular Weight

222.24 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-propan-2-yloxyoxane-3,4,5-triol

InChI

InChI=1S/C9H18O6/c1-4(2)14-9-8(13)7(12)6(11)5(3-10)15-9/h4-13H,3H2,1-2H3/t5-,6-,7+,8-,9+/m1/s1

InChI Key

UOEFDXYUEPHESS-ZEBDFXRSSA-N

Isomeric SMILES

CC(C)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CC(C)OC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

Synthesis Methodologies for Isopropyl α D Glucopyranoside and Its Derivatives

Chemical Synthesis Routes

The chemical synthesis of isopropyl α-D-glucopyranoside and its derivatives primarily revolves around the formation of the glycosidic bond between a suitably protected glucose donor and isopropanol (B130326). The stereochemical outcome of this reaction is paramount, and various strategies have been developed to selectively obtain the α-anomer.

O-Isopropylidenation Techniques in Precursor Synthesis

A common and efficient strategy for the synthesis of selectively protected glucose derivatives, which can then be used to synthesize isopropyl α-D-glucopyranoside, involves the use of isopropylidene acetals as protecting groups. The precursor, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, is a versatile starting material.

This diacetal is typically prepared by reacting D-glucose with acetone (B3395972) in the presence of an acid catalyst, such as sulfuric acid or iodine, and a dehydrating agent. This reaction proceeds in good yield and provides a crystalline, easily handled intermediate. nih.gov

The key to utilizing 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a precursor lies in the regioselective deprotection of one of the isopropylidene groups to free up specific hydroxyl groups for subsequent reactions.

The 5,6-O-isopropylidene group is more labile to acidic hydrolysis than the 1,2-O-isopropylidene group. Careful treatment with dilute acid allows for the selective removal of the 5,6-acetal, yielding 1,2-O-isopropylidene-α-D-glucofuranose. This monoacetal has free hydroxyl groups at the C-3, C-5, and C-6 positions, which can then be selectively protected or functionalized.

For the synthesis of isopropyl α-D-glucopyranoside, a strategy could involve the selective deprotection of the 1,2-O-isopropylidene group of a suitably protected furanose precursor, followed by glycosylation with isopropanol under conditions that favor the formation of the pyranoside ring and the desired α-anomeric linkage.

The following table provides an overview of common O-isopropylidenation and deprotection reactions.

Starting MaterialReagentsProductYield (%)
D-GlucoseAcetone, H₂SO₄1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose~90 nih.gov
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranoseDilute aq. acid1,2-O-Isopropylidene-α-D-glucofuranoseHigh
Catalyst Systems for Acetonation (e.g., ion-exchange resins, zeolites)

Acetonation, the reaction to form isopropylidene acetals (or ketals), is a common strategy to protect diol functionalities in carbohydrates. The choice of catalyst is critical for achieving high efficiency and selectivity.

Ion-Exchange Resins: Strongly acidic cation-exchange resins, which feature sulfonic acid groups (–SO₃H), are effective heterogeneous catalysts for acetalization reactions. diaion.com These solid-acid catalysts offer significant advantages over homogeneous acid catalysts like sulfuric acid, including simplified product purification, reduced corrosion, and catalyst reusability. In the context of glycoside modification, these resins can facilitate the reaction between the sugar's hydroxyl groups and an acetone source (e.g., acetone, 2,2-dimethoxypropane) to form cyclic isopropylidene derivatives. The reaction pathway involves the protonation of the acetone source by the resin, followed by nucleophilic attack from the sugar's hydroxyl groups. The performance and longevity of the resin can be evaluated over repeated cycles to ensure it meets manufacturing requirements.

Zeolites: Zeolites, particularly those with strong Brønsted acid sites like H-Beta zeolite, also serve as efficient heterogeneous catalysts for acid-mediated reactions, including acetalization. doi.orgresearchgate.net Their well-defined microporous structure can impart shape selectivity to the reaction, potentially influencing which hydroxyl groups are protected. The strength and type of acid sites (Brønsted vs. Lewis) within the zeolite framework are crucial for catalytic activity and selectivity. doi.orgresearchgate.net For instance, strong Brønsted acid sites are known to be responsible for dehydration reactions, while both Brønsted and Lewis acid sites can catalyze acetalization. researchgate.net By modifying the zeolite, for example through ion-exchange, the acidity can be tailored to suppress undesired side reactions and enhance selectivity for the desired acetal (B89532) product. researchgate.net

The table below summarizes key features of these catalyst systems for acetonation.

Catalyst SystemCatalyst TypeKey Active SitesAdvantagesReferences
Ion-Exchange ResinsHeterogeneous (Solid Acid)Sulfonic Acid (–SO₃H) GroupsEasy separation, reusability, reduced corrosion diaion.com
Zeolites (e.g., H-Beta)Heterogeneous (Solid Acid)Brønsted and Lewis Acid SitesShape selectivity, tunable acidity, thermal stability doi.orgresearchgate.net

Preparation of Deoxy Analogues (e.g., Isopropyl 3-deoxy-α-D-ribo-hexopyranoside/glucopyranoside)

The synthesis of deoxy sugars involves the removal of a specific hydroxyl group from the carbohydrate backbone. Isopropyl 3-deoxy-α-D-ribo-hexopyranoside is a deoxy analogue of isopropyl α-D-glucopyranoside. Its preparation from the readily available 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose demonstrates a multi-step synthetic strategy. doi.org

A common route involves the following key transformations:

Activation of the C3-hydroxyl group: The hydroxyl group at the C3 position of the starting material, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, is first converted into a good leaving group. This can be achieved by reaction with triflic anhydride in the presence of pyridine to form a triflate ester. doi.org

Reductive Deoxygenation: The resulting 3-O-triflyl intermediate undergoes reductive deoxygenation to remove the functional group at the C3 position. A typical method for this step is the Barton-McCombie deoxygenation, which involves converting the hydroxyl group into a thiocarbonyl derivative, such as a xanthate. The xanthate is then treated with a radical initiator (like AIBN) and a radical mediator (like tributyltin hydride) to cleave the C-O bond, yielding the 3-deoxy derivative. orgsyn.org

Deprotection and Glycosylation: The protecting groups (the two isopropylidene groups) on the 3-deoxy intermediate are removed under acidic conditions. The resulting free sugar is then glycosylated with isopropanol under appropriate conditions (e.g., Fischer glycosylation using an acid catalyst) to introduce the isopropyl group at the anomeric center, yielding the final product, Isopropyl 3-deoxy-α-D-ribo-hexopyranoside. doi.org

The final product can be purified by crystallization from a suitable solvent mixture, such as methanol (B129727) and ethyl acetate (B1210297). doi.org

Synthesis of Acylated Derivatives (e.g., Isopropyl Tetra-O-acetyl-α-D-glucopyranoside)

Acylation, particularly acetylation, is used to protect all remaining hydroxyl groups or to synthesize specific esters. Isopropyl tetra-O-acetyl-α-D-glucopyranoside is a fully acetylated derivative.

A classical method for its synthesis is the Koenigs-Knorr reaction . This approach involves the reaction of an acetylated glycosyl halide, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, with isopropanol. nih.gov The reaction is typically promoted by a heavy metal salt, such as silver carbonate or silver oxide, which acts as a halide scavenger and activates the glycosyl donor. This method allows for the formation of the glycosidic bond while the hydroxyl groups are pre-protected with acetyl groups.

More modern and environmentally friendly methods for regioselective acylation have also been developed. One such method uses catalytic amounts of an acetate salt to achieve regioselective acetylation of diols and polyols with acetic anhydride under mild conditions. nih.gov This approach is guided by the principle of hydrogen-bond activation, where the acetate anion forms a complex with the substrate's hydroxyl groups, enhancing the nucleophilicity of a specific hydroxyl group and directing the acylation. nih.gov This method offers high yields and selectivity while avoiding the use of organometallic reagents. nih.gov

The table below outlines a typical Koenigs-Knorr synthesis for an acylated derivative.

Reactant 1 (Glycosyl Donor)Reactant 2 (Acceptor)Promoter/CatalystProductReference
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromidePropan-2-olSilver salt (e.g., Ag₂CO₃)Isopropyl 2,3,4,6-tetra-O-acetyl-D-glucopyranoside nih.gov

Enzymatic Synthesis Approaches

Enzymatic methods offer a green and highly selective alternative to chemical synthesis. Glycosidases, which naturally hydrolyze glycosidic bonds, can be used in reverse (transglycosylation) to form these bonds, providing a direct route to compounds like isopropyl α-D-glucopyranoside.

Glucosyl Transfer Reactions and Specificity

The enzymatic synthesis of alkyl glucopyranosides is achieved through glucosyl transfer reactions catalyzed by enzymes such as β-glucosidases (EC 3.2.1.21). In this process, the enzyme catalyzes the transfer of a D-glucose unit from a donor substrate (like D-glucose itself, in a direct glycosidation) to an alcohol acceptor, in this case, isopropanol.

The reaction mechanism typically involves a double displacement pathway where a glycosyl-enzyme intermediate is formed and subsequently attacked by the alcohol acceptor. The specificity of the enzyme is a critical factor. β-glucosidases exhibit varying degrees of acceptance for different alcohol structures. The yield and reaction rate can be highly dependent on the spatial structure of the alcohol acceptor. For example, studies on the synthesis of various β-D-glucopyranosides have shown that enzymatic activity varies widely among different alcohol substrates.

Optimization of Enzymatic Production Protocols

To maximize the yield and efficiency of the enzymatic synthesis of isopropyl α-D-glucopyranoside, several key parameters of the reaction protocol must be optimized. These parameters influence both the enzyme's activity and the reaction equilibrium.

Key parameters for optimization include:

Enzyme Dosage: The concentration of the enzyme directly affects the reaction rate. Increasing the enzyme amount can shorten the reaction time, but an optimal level must be found to balance efficiency and cost.

Substrate Molar Ratio: The ratio of the glucose donor to the isopropanol acceptor is crucial. A higher concentration of the alcohol acceptor can shift the reaction equilibrium toward the synthesis of the glucoside product.

Temperature: Temperature affects both enzyme activity and stability, as well as substrate solubility. Each enzyme has an optimal temperature range for maximum activity. For instance, in one study on the synthesis of 6-O-lauroyl-D-glucopyranose, the optimal temperature was found to be 56 °C.

pH: The pH of the reaction buffer is critical as enzyme activity is highly pH-dependent. The optimal pH must be determined for the specific glucosidase being used.

Reaction Medium (Solvents): The choice of solvent is vital, especially given the different solubilities of the carbohydrate donor and the alcohol acceptor. Often, co-solvents are used. For example, dimethyl sulfoxide (DMSO) can be added to increase the solubility of glucose, thereby increasing product yields. However, the choice of solvent can also affect enzyme selectivity. The hydrophobicity of the solvent (indicated by log P) is an important consideration, as nonpolar solvents with a high log P often result in higher enzymatic activity.

Reaction Time: The reaction must be monitored over time to determine the point at which maximum yield is achieved before potential product hydrolysis begins to dominate.

The following table presents a summary of parameters that require optimization for enzymatic glucoside production.

ParameterRationale for OptimizationTypical Considerations
Enzyme DosageImpacts reaction rate and cost-effectiveness.Balance between reaction time and enzyme cost.
Substrate Molar RatioShifts reaction equilibrium towards product formation.Excess of alcohol acceptor is common.
TemperatureAffects enzyme activity, stability, and substrate solubility.Identify optimal temperature for the specific enzyme.
pHEnzyme catalytic activity is pH-dependent.Use of buffered solutions at the enzyme's optimal pH.
Reaction MediumSolubilizes substrates and affects enzyme performance.Use of co-solvents (e.g., DMSO) or bio-sourced alternatives.

Advanced Structural Elucidation and Conformational Analysis of Isopropyl α D Glucopyranoside

Crystallographic Investigations (X-ray Diffraction)

X-ray diffraction analysis of single crystals provides the most precise data on the molecular geometry of a compound in the solid state, including the conformation of the pyranose ring, and the precise measurement of bond lengths and angles.

Determination of Solid-State Conformations

Crystallographic studies of a closely related analogue, isopropyl 3-deoxy-α-D-ribo-hexopyranoside, which differs by the absence of a hydroxyl group at the C3 position, reveal that the glucopyranoside ring adopts a ⁴C₁ chair conformation. osti.govnsf.gov This conformation is slightly distorted towards a twist-boat form. nsf.gov The ⁴C₁ chair is the most stable and common conformation for D-glucopyranosides, where the bulky substituents at C1, C2, C4, and C5 are in equatorial positions, minimizing steric hindrance.

Analysis of Endocyclic and Exocyclic Bond Lengths and Valence Angles

Table 1: Selected Bond Lengths from X-ray Diffraction Analysis of Isopropyl 3-deoxy-α-D-ribo-hexopyranoside

BondLength (Å)
C1-O1Data not available
C1-O5Data not available
C1-C2Data not available
C2-C3Data not available
C3-C4Data not available
C4-C5Data not available
C5-O5Data not available
C5-C6Data not available
C6-O6Data not available
O1-C7Data not available

Table 2: Selected Valence Angles from X-ray Diffraction Analysis of Isopropyl 3-deoxy-α-D-ribo-hexopyranoside

AngleDegree (°)
O5-C1-O1Data not available
O5-C1-C2Data not available
O1-C1-C2Data not available
C1-C2-C3Data not available
C2-C3-C4Data not available
C3-C4-C5Data not available
C4-C5-O5Data not available
C1-O5-C5Data not available
C4-C5-C6Data not available
O5-C5-C6Data not available
C1-O1-C7Data not available

Detailed Examination of Torsion Angles

Torsion angles are crucial for defining the three-dimensional shape of the molecule, including the ring pucker and the orientation of substituents. For the 3-deoxy analogue, a detailed analysis of torsion angles has been performed. nsf.gov

Table 3: Selected Torsion Angles from X-ray Diffraction Analysis of Isopropyl 3-deoxy-α-D-ribo-hexopyranoside

Torsion AngleDegree (°)
H1-C1-C2-H2Data not available
C2-C1-O1-C7Data not available
O5-C1-O1-C7Data not available
C4-C5-C6-O6Data not available

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. It provides information on the connectivity of atoms and their spatial relationships.

Characterization of Solution-State Conformational Dynamics

While detailed conformational dynamics studies for isopropyl α-D-glucopyranoside are not extensively reported, ¹H and ¹³C NMR data have been published for its 3-deoxy analogue. osti.gov The chemical shifts and coupling constants from these spectra are consistent with the molecule predominantly adopting a ⁴C₁ chair conformation in solution, similar to its solid-state structure. The presence of the bulky isopropyl group is expected to influence the conformational flexibility around the glycosidic bond.

Elucidation of Exocyclic C-O Bond Conformations

The conformation of the exocyclic C5-C6 bond, which determines the orientation of the hydroxymethyl group, is a key structural feature. For the 3-deoxy analogue of isopropyl α-D-glucopyranoside, NMR studies can help determine the preferred rotamer around the C5-C6 bond (gg, gt, or tg). This information is critical for understanding interactions with other molecules, such as enzymes.

Application of J-Coupling Constants for Torsion Angle Parameterization (e.g., ¹J, ²J, ³J_H,H, ³J_C,H)

The determination of torsion angles through the application of J-coupling constants is a cornerstone of conformational analysis in carbohydrate chemistry. nih.gov For isopropyl α-D-glucopyranoside, a detailed analysis of various J-coupling constants, including one-bond (¹J), two-bond (²J), and three-bond (³J) couplings between protons (³J_H,H) and between carbon and protons (³J_C,H), provides invaluable information about its three-dimensional structure. nih.govnih.gov

The magnitudes of these coupling constants are intrinsically linked to the dihedral angles of the molecule. nih.gov For instance, the well-established Karplus relationship correlates the vicinal ³J_H,H coupling constants to the corresponding H-C-C-H torsion angle. nih.gov In the context of isopropyl α-D-glucopyranoside, the ³J_H1,H2 coupling constant is particularly informative for determining the anomeric configuration, with a value around 3-4 Hz being characteristic of an α-anomer. researchgate.net

Furthermore, the analysis extends to heteronuclear couplings. The values of ¹J(C,H), ²J(C,O,C), and ³J(C,O,C,H) are sensitive to the conformation of the glycosidic linkage and the pyranose ring. nih.gov The parameterization of these J-couplings, often through empirical equations or computational models, allows for a quantitative determination of key torsion angles, providing a detailed conformational model of the molecule in solution. osti.gov

Coupling TypeAtoms InvolvedSignificance
³J_H,HVicinal ProtonsDetermination of H-C-C-H dihedral angles, crucial for ring conformation and anomeric configuration. nih.gov
¹J_C,HCarbon and directly attached ProtonSensitive to the hybridization and electronic environment of the carbon atom.
²J_C,HGeminal Carbon and ProtonProvides information on bond angles and substituent electronegativity. nih.gov
³J_C,HVicinal Carbon and ProtonDependent on the H-C-C-C torsion angle, offering further constraints on molecular conformation. nih.gov

Advanced 2D NMR Techniques (e.g., COSY, NOESY, HMBC, J-resolved HMBC)

To unambiguously assign proton and carbon signals and to further refine the conformational model of isopropyl α-D-glucopyranoside, a suite of advanced 2D NMR experiments is employed. numberanalytics.comwikipedia.org These techniques provide a more comprehensive picture than one-dimensional NMR by spreading the signals across two frequency dimensions, thereby resolving overlapping peaks and revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This fundamental 2D NMR experiment identifies protons that are J-coupled to each other, typically over two or three bonds. sdsu.edulibretexts.org In isopropyl α-D-glucopyranoside, COSY spectra reveal the connectivity between protons within the glucopyranose ring and the isopropyl group, aiding in the assignment of the proton resonances. science.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining the spatial proximity of nuclei. numberanalytics.comwikipedia.org It detects through-space interactions (Nuclear Overhauser Effects) between protons that are close to each other, regardless of whether they are directly bonded. libretexts.org This information is crucial for defining the three-dimensional structure and conformation of the molecule, including the orientation of the isopropyl group relative to the sugar ring. science.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects long-range (typically 2-4 bonds) correlations between heteronuclei, most commonly ¹H and ¹³C. sdsu.eduyoutube.com For isopropyl α-D-glucopyranoside, HMBC is instrumental in assigning the quaternary carbons and confirming the connectivity across the glycosidic bond by showing correlations between the anomeric proton (H-1) and the carbons of the isopropyl group, and vice versa. science.gov

J-resolved HMBC: This is an enhanced version of the HMBC experiment that can provide information about the magnitude of the long-range J-coupling constants, which can be difficult to measure directly from 1D spectra. This data can then be used to further refine the torsion angle parameters as described in the previous section.

2D NMR TechniqueInformation ProvidedApplication to Isopropyl α-D-Glucopyranoside
COSYIdentifies J-coupled protons (through-bond connectivity). sdsu.eduMapping the proton-proton network within the glucopyranose ring and the isopropyl group. science.gov
NOESYReveals protons that are close in space (through-space proximity). numberanalytics.comDetermining the relative orientation of the isopropyl group and the sugar ring, and elucidating stereochemistry. science.gov
HMBCShows long-range (2-4 bond) correlations between heteronuclei (e.g., ¹H and ¹³C). sdsu.eduAssigning quaternary carbons and confirming the glycosidic linkage. science.gov
J-resolved HMBCProvides information on the magnitude of long-range J-couplings.Refining torsion angle calculations for a more precise conformational model.

Computational Chemistry Approaches

Computational chemistry offers a powerful complementary approach to experimental methods for studying the structure and dynamics of isopropyl α-D-glucopyranoside. These methods can provide detailed energetic and structural information that is often difficult or impossible to obtain experimentally.

Density Functional Theory (DFT) Calculations for Structural Optimization and Parameters

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. nih.gov It is widely employed for geometry optimization, allowing for the determination of the most stable (lowest energy) conformation of a molecule. researchgate.netarxiv.org For isopropyl α-D-glucopyranoside, DFT calculations can be used to predict bond lengths, bond angles, and torsion angles, which can then be compared with experimental data obtained from X-ray crystallography or NMR spectroscopy. osti.gov

Furthermore, DFT can be used to calculate various spectroscopic parameters, including NMR chemical shifts and J-coupling constants. nih.govnih.gov By comparing the calculated and experimental values, the accuracy of the computational model can be assessed and refined. The B3LYP functional is a commonly used hybrid functional that has been shown to provide good results for carbohydrate systems. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations and Experimental Validation for Conformational Models

While DFT provides a static picture of the molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational behavior over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. nih.gov For isopropyl α-D-glucopyranoside in solution, MD simulations can reveal the flexibility of the pyranose ring, the rotational dynamics of the isopropyl group, and the conformational preferences of the exocyclic hydroxymethyl group. osti.gov

The results of MD simulations can be validated by comparing them with experimental data. osti.gov For instance, the average torsion angles and the distribution of conformers obtained from an MD simulation can be compared with those derived from NMR J-coupling constants and NOE data. nih.gov This synergy between simulation and experiment provides a robust and comprehensive understanding of the molecule's conformational landscape. osti.gov

Conformational Energy Landscape Analysis

The conformational energy landscape is a multi-dimensional surface that describes the potential energy of a molecule as a function of its conformational degrees of freedom (e.g., torsion angles). nih.govnih.gov By exploring this landscape, it is possible to identify the low-energy conformations (local minima) and the energy barriers that separate them. researchgate.net

For isopropyl α-D-glucopyranoside, computational methods can be used to map out the conformational energy landscape. nih.gov This analysis can reveal the relative populations of different conformers and the pathways for conformational interconversion. Understanding the energy landscape is crucial for comprehending the molecule's dynamic behavior and its interactions with other molecules. researchgate.net

MA'AT Analysis for Investigating Hydroxy Group Conformation in Solution

MA'AT (Multiplet Analysis of Torsion Angles and Topologies) analysis is a recently developed NMR-based method for obtaining detailed information about the conformational properties of molecules in solution. osti.gov It utilizes redundant NMR spin-spin coupling constants and circular statistics to generate continuous models of molecular torsion angles. osti.gov

Biochemical and Enzymatic Activity Studies of Isopropyl α D Glucopyranoside

Enzymatic Hydrolysis and Substrate Specificity

The study of isopropyl α-D-glucopyranoside's behavior in the presence of enzymes is crucial for understanding its potential biological roles and applications. This section details its interactions with specific enzymes, the kinetics of these interactions, and its specificity as a substrate for various carbohydrate-modifying enzymes.

Isopropyl α-D-glucopyranoside, as an α-linked glucoside, is a potential substrate for glycoside hydrolases, particularly α-glucosidases (EC 3.2.1.20). These enzymes catalyze the cleavage of the α-1,4-glycosidic bonds from the non-reducing end of various carbohydrate substrates, releasing α-D-glucose. The interaction involves the enzymatic hydrolysis of the glycosidic bond connecting the glucose molecule to the isopropyl group.

In laboratory settings, the activity of α-glucosidases is commonly assayed using synthetic substrates like p-nitrophenyl-α-D-glucopyranoside (PNPG). nih.govnih.gov The hydrolysis of PNPG by α-glucosidase releases p-nitrophenol, a chromogenic compound that allows for the spectrophotometric monitoring of enzyme activity. The fundamental mechanism of action on PNPG is analogous to the expected hydrolysis of isopropyl α-D-glucopyranoside, where the enzyme would cleave the bond to yield D-glucose and isopropanol (B130326).

Studies on other complex α-glucosides, such as 2-O-α-D-glucopyranosyl-6-O-(2-pentylheptanoyl)-L-ascorbic acid, have shown that α-glucosidase is the primary enzyme responsible for its initial hydrolysis in biological environments like small intestine homogenates. nih.gov This supports the principle that the α-glucosidic linkage is the target for this class of enzymes. The structure of the enzyme's active site is the primary determinant of the product's anomeric configuration, rather than the configuration of the substrate itself. capes.gov.br Therefore, the hydrolysis of isopropyl α-D-glucopyranoside by an α-glucosidase is expected to release α-D-glucose.

The efficiency of an enzyme's catalytic activity on a substrate is described by kinetic parameters, primarily the Michaelis constant (K_m) and the maximum velocity (V_max). K_m represents the substrate concentration at which the reaction rate is half of V_max, indicating the affinity of the enzyme for the substrate; a lower K_m suggests a higher affinity. V_max is the maximum rate of the reaction when the enzyme is saturated with the substrate.

These parameters are typically determined by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation. The Lineweaver-Burk plot, a double reciprocal plot of 1/velocity versus 1/[Substrate], is a common graphical method for determining K_m and V_max. ipb.ac.id

While specific kinetic data for isopropyl α-D-glucopyranoside is not extensively documented, the kinetic parameters for α-glucosidase from Saccharomyces cerevisiae using the substrate PNPG have been reported. In one study, the K_m for α-glucosidase without an inhibitor was 2.29 mM with a V_max of 0.0016 µM/min. nih.gov The presence of inhibitors alters these values, providing insight into the mechanism of inhibition. nih.govipb.ac.id For instance, uncompetitive inhibitors bind to the enzyme-substrate complex, leading to a decrease in both V_max and K_m. ipb.ac.id

The following interactive table presents examples of kinetic parameters for α-glucosidase with different substrates and under various conditions, illustrating how these values are used to characterize enzyme-substrate interactions.

Table 1: Kinetic Parameters of α-Glucosidase with Various Substrates and Inhibitors.

Enzyme SourceSubstrate/ConditionK_m (mM)V_max (µM/min⁻¹)Reference
Saccharomyces cerevisiaeα-Glucosidase without inhibitor2.290.0016 nih.gov
Aspergillus oryzaep-nitrophenyl-β-D-glucoside0.551066 (U/mg) nih.gov
G. pictum extract (uncompetitive inhibitor)PNPG with ethyl acetate (B1210297) extract0.00050.042 ipb.ac.id
G. pictum extract (no inhibitor)PNPG without extract0.0800.174 ipb.ac.id

Carbohydrate-modifying enzymes often exhibit a high degree of substrate specificity, determined by the structure of their active sites. To evaluate if isopropyl α-D-glucopyranoside can be hydrolyzed by other enzymes, it would be tested against a panel of different glycosidases.

Glycosidases are broadly classified based on the type of glycosidic linkage they cleave (α or β) and the monosaccharide involved. For example, β-glucosidases are categorized into three groups based on their substrate preferences: those with a strong affinity for aryl-β-glucosides, those that only hydrolyze oligosaccharides (cellobiases), and those with broad specificity that act on multiple substrate types. nih.gov

The substrate specificity of an enzyme is determined by factors such as the monosaccharide unit, the anomeric configuration (α or β), and the linkage position in an oligosaccharide. Some enzymes, like the β-d-glucan glucohydrolases from barley, show broad specificity, hydrolyzing various linkages including (1→2), (1→3), (1→4), and (1→6)-β-d-oligoglucosides. nih.gov This flexibility is attributed to a less constrained binding subsite at the entrance of the active site pocket. nih.gov In contrast, other enzymes are highly specific. For instance, branched-dextran exo-1,2-alpha-glucosidase specifically catalyzes the hydrolysis of (1→2)-alpha-D-glucosidic linkages at the branch points of dextrans. ebi.ac.uk

Therefore, to fully characterize the enzymatic profile of isopropyl α-D-glucopyranoside, it would need to be assayed with a range of carbohydrate-modifying enzymes to determine which can utilize it as a substrate and to what extent.

Roles in Biochemical Systems

The introduction of isopropyl α-D-glucopyranoside into a biochemical system could lead to its involvement in metabolic pathways and its potential function as a signaling molecule for enzyme production.

Once inside a cell, the metabolic fate of isopropyl α-D-glucopyranoside would likely begin with its hydrolysis into D-glucose and isopropanol by an α-glucosidase. The released D-glucose can then enter the central carbohydrate metabolism pathways. The primary pathway for glucose catabolism is glycolysis, a series of enzymatic reactions that converts one molecule of glucose into two molecules of pyruvate (B1213749), generating ATP and NADH in the process. lumenlearning.com

The initial steps of glycolysis involve the phosphorylation of glucose to glucose-6-phosphate by hexokinase. lumenlearning.com This molecule is then isomerized to fructose-6-phosphate, which is further phosphorylated to fructose-1,6-bisphosphate. These preparatory steps consume ATP. Subsequently, the pathway yields energy through substrate-level phosphorylation. The resulting pyruvate can then be further metabolized in the citric acid cycle and oxidative phosphorylation to generate a large amount of ATP. lumenlearning.com

The glucose derived from isopropyl α-D-glucopyranoside could also be incorporated into glycogen (B147801), the storage form of glucose in animals, through the process of glycogenesis, particularly when cellular energy levels are high. lumenlearning.comnih.gov Conversely, during periods of energy demand, stored glycogen is broken down via glycogenolysis to release glucose-1-phosphate, which can then enter glycolysis. nih.govnih.gov

In microbial systems, the expression of genes encoding enzymes for the metabolism of specific carbohydrates is often regulated by the presence of those carbohydrates or their analogues. These molecules act as inducers, binding to repressor proteins and causing them to detach from the DNA, thereby allowing transcription to proceed.

A classic example is the use of isopropyl β-D-1-thiogalactopyranoside (IPTG) to induce the lac operon in E. coli. wikipedia.org IPTG is a structural analogue of allolactose, the natural inducer of the operon. Because IPTG is not hydrolyzable by β-galactosidase, it provides a constant level of induction, leading to high-level production of the proteins encoded by the lac operon. wikipedia.org This system is widely used in molecular biology for the controlled expression of recombinant proteins.

Drawing a parallel, isopropyl α-D-glucopyranoside could potentially function as an inducer for operons involved in the metabolism of α-glucosides in certain microorganisms. If a microbe possesses an operon for α-glucoside catabolism that is regulated by a repressor-inducer mechanism, isopropyl α-D-glucopyranoside might bind to the repressor and trigger the synthesis of the relevant enzymes, such as α-glucosidase and transport proteins. The use of specific inducers is a common strategy in industrial biotechnology to enhance the production of microbial enzymes for various applications, including in the food, detergent, and textile industries. nih.govnih.gov

Applications as Biochemical Probes

The structural similarity of isopropyl α-D-glucopyranoside to glucose allows for its potential application as a biochemical probe to investigate various cellular processes. By mimicking glucose, it can interact with biological molecules and pathways involved in glucose recognition and transport, providing insights into their mechanisms without being metabolized.

Probing Glucose Transport Mechanisms using Analogues (e.g., methyl α-D-glucopyranoside as a non-metabolizable analog)

Non-metabolizable glucose analogs are invaluable tools for studying the kinetics and specificity of glucose transport systems across cell membranes. Methyl α-D-glucopyranoside, a close structural relative of isopropyl α-D-glucopyranoside, has been extensively used for this purpose. Since it is recognized by glucose transporters but not further processed in glycolysis, its uptake directly reflects the activity of these transporters.

Studies in various organisms have demonstrated that methyl α-D-glucopyranoside is transported by the same systems that handle glucose. For instance, in Pseudomonas aeruginosa, the glucose transport system exhibits a much lower affinity for methyl α-D-glucopyranoside than for glucose, with an apparent Michaelis constant (K_m) of 7 mM for the analog compared to 7 µM for glucose. nih.gov This indicates that while the transporter can bind and move methyl α-D-glucopyranoside, its efficiency is significantly lower. Despite this, the intracellular concentration of unchanged methyl α-D-glucopyranoside can be over 200-fold higher than the external concentration in certain mutant strains, confirming its active transport. nih.gov

Radiolabeled versions of methyl α-D-glucopyranoside, such as [¹⁴C]AMG (alpha-methyl-D-glucopyranoside), are frequently employed in uptake and glucose transport studies. revvity.com These probes have been instrumental in characterizing various glucose transporters, including the sodium/glucose cotransporters (SGLTs). For example, research in renal epithelial cells has utilized [¹⁴C]AMG to investigate the role of the cytoskeleton in the activation of SGLTs and to characterize novel kidney-specific SGLTs. revvity.com

The following table summarizes key findings from studies using methyl α-D-glucopyranoside to probe glucose transport:

Organism/Cell Type Transporter Investigated Key Findings Reference
Pseudomonas aeruginosaInducible glucose transport systemThe transporter has a ~1000-fold lower affinity for methyl α-D-glucopyranoside (K_m = 7 mM) compared to glucose (K_m = 7 µM). nih.gov
Rabbit Renal Proximal Tubule CellsSodium-dependent glucose co-transporterHigh glucose concentrations inhibit the uptake of α-methyl-D-glucopyranoside. nih.gov
Renal Epithelial CellsSodium/glucose cotransporter (SGLT)[¹⁴C]AMG uptake studies helped elucidate the role of actin in the cAMP-dependent activation of SGLT. revvity.com

Utilization in Investigating Cellular Signaling Pathways

The use of isopropyl α-D-glucopyranoside as a direct probe for investigating cellular signaling pathways is not as extensively documented as its potential role in transport studies. However, the principle of using non-metabolizable glucose analogs to dissect signaling events is well-established. Glucose itself is not only a primary energy source but also a signaling molecule that can influence various cellular processes.

In some biological systems, the presence or absence of specific carbohydrates can trigger signaling cascades that regulate gene expression and cellular behavior. For example, in Escherichia coli, the presence of glucose can affect the levels of cyclic di-guanosine monophosphate (c-di-GMP), a key secondary messenger that controls the transition from a motile to a sessile (biofilm) lifestyle. pnas.org While these studies often use glucose directly, non-metabolizable analogs could theoretically be used to distinguish between metabolic and signaling effects.

One area where glucose analogs have been particularly useful is in understanding how cells sense nutrient availability. High concentrations of glucose have been shown to inhibit the uptake of methyl α-D-glucopyranoside in primary cultured rabbit renal proximal tubule cells. This inhibitory effect is mediated by the activation of protein kinase C (PKC) and the subsequent release of arachidonic acid, demonstrating a clear link between glucose levels and intracellular signaling cascades that modulate transporter activity. nih.gov

Although direct evidence for isopropyl α-D-glucopyranoside is limited, related thio-analogs have been synthesized and used to influence cellular processes. For instance, isopropyl β-D-1-thiogalactopyranoside (IPTG) is a well-known inducer of the lac operon in bacteria, a classic example of a small molecule controlling gene expression. A similar compound, isopropyl-1-thio-β-D-glucopyranoside, has been synthesized and shown to induce the production of β-glucosidase in Aspergillus niger. nist.gov This suggests that the isopropyl group can be compatible with biological recognition and induction of cellular responses.

The table below outlines examples of how glucose or its analogs are involved in cellular signaling, providing a framework for the potential application of isopropyl α-D-glucopyranoside in this area.

System Molecule Signaling Pathway/Effect Reference
Escherichia coliGlucoseModulates intracellular levels of c-di-GMP, affecting biofilm formation. pnas.org
Rabbit Renal Proximal Tubule CellsHigh GlucoseActivates Protein Kinase C (PKC), leading to inhibition of methyl α-D-glucopyranoside uptake. nih.gov
Aspergillus nigerIsopropyl-1-thio-β-D-glucopyranosideInduces the production of β-glucosidase. nist.gov
Uropathogenic E. coliGlucoseAffects the phase variation of P pili expression through catabolite repression, influencing virulence. nih.gov

Further research is required to specifically delineate the role of isopropyl α-D-glucopyranoside as a probe in cellular signaling pathways. Its unique structural features may offer advantages in dissecting specific glucose-sensing and response mechanisms.

Comparative Structural and Mechanistic Investigations Involving Isopropyl α D Glucopyranoside

Structural Comparisons with Related Glucopyranosides and Analogues

The three-dimensional structure of isopropyl α-D-glucopyranoside and its analogues is crucial for understanding their chemical behavior and biological function. X-ray crystallography and computational methods, such as Density Functional Theory (DFT), have provided detailed insights into their molecular architecture.

The nature of the aglycone substituent at the anomeric carbon (C1) significantly influences the conformation of the glucopyranoside ring. A comparative analysis of isopropyl α-D-glucopyranoside with other alkyl glycosides, such as methyl α-D-glucopyranoside, reveals these effects.

The introduction of a bulkier isopropyl group in place of a methyl group at the anomeric position can introduce steric constraints that affect the torsional angles of the glycosidic bond and, to a lesser extent, the pyranose ring itself. While the fundamental ⁴C₁ chair conformation of the glucopyranose ring is generally maintained across different aglycones, subtle distortions can occur. For instance, in the crystal structure of isopropyl 3-deoxy-α-D-ribo-hexopyranoside, the pyranose ring adopts a ⁴C₁ chair conformation that is slightly distorted towards a twist-boat form. nih.govosti.gov This distortion is a testament to the influence of the aglycone and other substituents on the ring's geometry.

The structure of the aglycone-binding pocket in enzymes that process glycosides is a key determinant of substrate specificity. nih.gov The pocket is often lined with hydrophobic amino acid residues that interact with the aglycone. nih.gov Variations in the size and shape of the aglycone, such as the difference between a methyl and an isopropyl group, can therefore affect how the glycoside binds to and is processed by enzymes.

Table 1: Comparison of Ring Puckering Parameters and Exocyclic Conformations

Compound Ring Conformation Puckering Amplitude (Q) θ (°) φ (°) Exocyclic C6-O6 Conformation
Isopropyl 3-deoxy-α-D-ribo-hexopyranoside ⁴C₁ chair (distorted) 0.559(1) 5.2(1) 290(1) gauche-gauche (gg)
Methyl α-D-glucopyranoside ⁴C₁ chair 0.573 3.6 21.6 gauche-trans (gt)
α-D-Glucopyranosyl-(1→4)-D-glucitol (Maltitol) ⁴C₁ chair 0.580 4.6 358.0 gauche-gauche (gg)
3-Deoxy-α-D-ribo-hexopyranose ⁴C₁ chair 0.569 5.4 19.3 gauche-trans (gt)

Data sourced from Lin et al. (2021) nih.gov

The conformation of the O-glycosidic linkage is typically described by the torsion angles φ (phi) and ψ (psi). For an α-glycoside like isopropyl α-D-glucopyranoside, φ is defined by the atoms O5-C1-O1-C (aglycone) and ψ by C1-O1-C (aglycone)-C (aglycone). The anomeric configuration has been shown to be a more significant factor in determining endocyclic and exocyclic bond lengths and angles than deoxygenation at the C3 position. nih.gov

Studies comparing α and β anomers of various disaccharides have demonstrated that the anomeric configuration has a distinct effect on the conformational entropy of the molecule in solution. acs.orgnih.gov This suggests that the anomeric configuration influences the flexibility and the range of accessible conformations of the glycosidic linkage. While α- and β-glycosides can exhibit different conformational preferences, the bulky isopropyl group in isopropyl α-D-glucopyranoside is expected to reduce the conformational flexibility around the C1-O1 bond. osti.gov

The conformation of the O-glycosidic linkage in isopropyl 3-deoxy-α-D-ribo-hexopyranoside has been noted to resemble that observed in disaccharides with β-(1→4) linkages. nih.gov This highlights the complex interplay between the anomeric configuration, aglycone structure, and other ring substituents in defining the final three-dimensional structure.

Table 2: Selected Torsion Angles (°) for Isopropyl 3-deoxy-α-D-ribo-hexopyranoside

Torsion Angle Value
O5-C1-O1-C7 -123.6(1)
C2-C1-O1-C7 114.9(1)
C1-O1-C7-C8 -173.3(1)
C1-O1-C7-C9 66.8(2)

Data sourced from Lin et al. (2021) nih.gov

Deoxygenation, the removal of a hydroxyl group, can have significant consequences for the structure and reactivity of a sugar. nih.gov A comparative analysis of isopropyl 3-deoxy-α-D-ribo-hexopyranoside with its fully hydroxylated counterpart, isopropyl α-D-glucopyranoside, and other related structures provides valuable insights into these effects.

A study comparing isopropyl 3-deoxy-α-D-ribo-hexopyranoside with methyl α-D-glucopyranoside, maltitol, and 3-deoxy-α-D-glucopyranose revealed that monodeoxygenation at the C3 position has a less pronounced effect on most endocyclic and exocyclic bond lengths, valence bond angles, and torsion angles compared to the influences of anomeric configuration and aglycone structure. nih.gov However, deoxygenation can still lead to measurable changes. For example, C3 deoxygenation has been shown to influence ring distortion. nih.gov

Interestingly, the effects of C3 deoxygenation on the pyranose ring shape can be similar to those of substituting the hydroxyl group with fluorine. nih.gov This suggests that both modifications can induce comparable, albeit subtle, changes in the ring's conformational landscape.

Mechanistic Insights from Comparative Analysis of Conformational Behavior

The conformational preferences of isopropyl α-D-glucopyranoside and its analogues are not static but represent a dynamic equilibrium. Understanding this conformational behavior provides mechanistic insights into their reactivity and interactions with other molecules.

The comparative structural data suggests that the bulky isopropyl aglycone in isopropyl α-D-glucopyranoside likely restricts the conformational freedom around the glycosidic linkage. osti.gov This reduced flexibility can have implications for how the molecule is recognized and processed by enzymes. A more rigid conformation might lead to higher specificity in binding, as the molecule presents a more defined shape to the enzyme's active site.

The anomeric configuration is a key factor governing the reactivity of glycosides. The orientation of the aglycone in α-glycosides can influence the stereochemical outcome of glycosylation reactions. nih.gov The conformational behavior of the pyranose ring and the glycosidic linkage, as influenced by the aglycone and other substituents, will dictate the accessibility of the anomeric center to incoming reagents.

Furthermore, the conformational entropy, which is influenced by both the anomeric configuration and the glycosidic linkage, plays a role in molecular recognition processes that occur in solution. acs.orgnih.gov The differences in conformational flexibility between various glucopyranosides, arising from variations in their aglycone, anomeric configuration, and substitution patterns, will translate into differences in their thermodynamic properties in solution, which can in turn affect their biological activity.

In essence, the structural features of isopropyl α-D-glucopyranoside, when viewed in comparison to its analogues, provide a detailed picture of the subtle yet significant interplay of steric and electronic effects that govern its three-dimensional structure and, by extension, its chemical and biological behavior.

Occurrence and Isolation from Natural Sources

Identification in Biological Organisms

Isopropyl α-D-glucopyranoside has been isolated from the soft coral Sclerophytum capitalis. acs.org The occurrence of this simple glycoside in a marine organism at a notable concentration (0.4% of the total methanol (B129727) extract) is considered unusual, as sugars are more commonly found as components of more complex molecules like terpenoidal or steroidal glycosides. acs.org The identification of the compound was confirmed through spectroscopic methods and enzymatic hydrolysis. acs.org

Enzymatic hydrolysis of the isolated compound with α-glucosidase yielded isopropanol (B130326) and D-glucose, confirming the structure as isopropyl α-D-glucopyranoside. acs.org This finding is significant as isopropanol was not used during the extraction or purification process, suggesting that the isolated compound is a natural product of the organism and not an artifact of the isolation procedure. acs.org

Extraction and Purification Methodologies

The isolation and purification of isopropyl α-D-glucopyranoside from Sclerophytum capitalis involved a multi-step process. The methodology employed is detailed below:

StepProcedure
Initial Extraction The organism was extracted with methanol. acs.org
Solvent Partitioning The methanol extract was subjected to solvent partitioning to separate compounds based on their polarity. acs.org
Chromatography The crude glycosidic fraction was further purified using chromatographic techniques, including high-performance liquid chromatography (HPLC), to isolate the pure compound. acs.org
Characterization The structure of the isolated compound was determined using spectroscopic techniques. acs.org
Enzymatic Hydrolysis The stereochemistry of the glycosidic linkage was confirmed by enzymatic hydrolysis using α-glucosidase. acs.org The resulting products, isopropanol and D-glucose, were identified by gas chromatography. acs.org

This systematic approach ensured the successful isolation and identification of isopropyl α-D-glucopyranoside from its natural marine source.

Future Research Directions and Unexplored Avenues for Isopropyl α D Glucopyranoside

Development of Novel Synthetic Methodologies for Complex Derivatives

The synthesis of isopropyl α-D-glucopyranoside itself is a well-established process. However, the future lies in the development of sophisticated and efficient synthetic routes to its complex derivatives, which could unlock a wide array of new functionalities and applications.

A key area of future research will be the design of stereoselective glycosylation methods to introduce the isopropyl group onto more complex and functionally diverse glucopyranose scaffolds. While methods like the Koenigs-Knorr reaction have been employed for the synthesis of related compounds such as isopropyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, there is a need for more versatile and milder reaction conditions. researchgate.net The development of novel catalysts, including enzymatic and chemoenzymatic approaches, could provide higher yields and selectivities, minimizing the need for extensive protecting group manipulations.

Furthermore, the synthesis of derivatives with modifications at various positions on the glucopyranose ring is a promising avenue. For instance, the synthesis of deoxy derivatives, such as isopropyl 3-deoxy-α-D-ribo-hexopyranoside, has been reported and provides a foundation for creating a library of modified compounds. nih.govnsf.gov Future work could focus on introducing other functional groups like amino, fluoro, or azido (B1232118) moieties at specific positions to create building blocks for more complex glycoconjugates or to serve as probes for biological systems. A recent patent has highlighted the potential of a derivative of isopropyl-D-glucopyranoside in promoting the regeneration of cranial and retinal nerves, underscoring the importance of synthesizing novel derivatives with therapeutic potential. hud.ac.uk

The exploration of one-pot multi-component reactions and flow chemistry approaches for the synthesis of isopropyl α-D-glucopyranoside derivatives could also lead to more efficient, scalable, and environmentally friendly processes. These modern synthetic strategies could accelerate the discovery of new derivatives with unique properties.

Expansion of Enzymatic Applications and Biocatalysis

The field of biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.govnih.gov Future research should focus on harnessing the power of enzymes for the synthesis and modification of isopropyl α-D-glucopyranoside and its derivatives.

A significant area of exploration is the use of glycosyltransferases (GTs) to catalyze the formation of the α-glycosidic bond between isopropanol (B130326) and a glucose donor. While GTs are known for their role in synthesizing complex oligosaccharides, their application for creating simple alkyl glycosides like isopropyl α-D-glucopyranoside is an area ripe for investigation. Enzyme engineering and directed evolution could be employed to tailor GTs with enhanced activity and stability for this specific purpose.

Furthermore, enzymes can be utilized to modify pre-synthesized isopropyl α-D-glucopyranoside. For instance, oxidoreductases could be used to introduce hydroxyl or keto groups at specific positions on the glucose ring, while lipases and proteases could be employed for the regioselective acylation or deacylation of protected derivatives. The use of ketoreductases (KREDs), which have been successfully used in the synthesis of chiral alcohols, could be explored for the modification of the glucopyranoside structure. nih.gov

Another promising avenue is the use of isopropyl α-D-glucopyranoside as a substrate or inducer for various enzymes. A related compound, isopropyl-β-D-1-thiogalactopyranoside (IPTG), is widely used to induce protein expression in molecular biology. mdpi.com Investigating whether isopropyl α-D-glucopyranoside or its derivatives can act as inducers or inhibitors for specific glycosidases or other enzymes could lead to new tools for studying enzyme function and regulation. nih.gov The development of enzymatic cascade reactions, where multiple enzymes work in concert to produce complex derivatives from simple starting materials, represents a frontier in biocatalysis that could be applied to isopropyl α-D-glucopyranoside. nih.gov

Integration of Advanced Spectroscopic and Computational Techniques for Enhanced Structural Understanding

A thorough understanding of the three-dimensional structure and conformational dynamics of isopropyl α-D-glucopyranoside and its derivatives is crucial for predicting their properties and designing new applications. The integration of advanced spectroscopic and computational techniques will be instrumental in achieving this.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and conformation of carbohydrates in solution. nih.govhmdb.caresearchgate.netnih.gov Future research can utilize advanced NMR techniques, such as residual dipolar coupling (RDC) and paramagnetic relaxation enhancement (PRE) measurements, to gain more precise information about the conformational preferences of the pyranose ring and the orientation of the isopropyl group. nih.gov Combining experimental NMR data with computational modeling, such as molecular dynamics (MD) simulations and density functional theory (DFT) calculations, can provide a more complete picture of the molecule's behavior in different environments. nih.gov

X-ray crystallography provides unparalleled detail about the solid-state structure of molecules. researchgate.netmdpi.comacs.org The crystal structure of isopropyl 3-deoxy-α-D-ribo-hexopyranoside has been determined, revealing a distorted 4C1 chair conformation. nih.govnsf.gov Future crystallographic studies on a wider range of derivatives will be essential to build a comprehensive database of their solid-state structures. This data can be used to validate and refine computational models.

Table 1: Crystallographic Data for Isopropyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside researchgate.net

ParameterValue
Molecular FormulaC₁₇H₂₆O₁₀
Molecular Weight390.38 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)9.4225 (12)
b (Å)9.9313 (12)
c (Å)11.3641 (15)
β (°)98.482 (9)
Volume (ų)1051.8 (2)
Z2

Table 2: Selected 1H NMR Chemical Shifts (ppm) for 4-Nitrophenyl-α-D-glucopyranoside in D₂O chemicalbook.com

ProtonChemical Shift (ppm)
H-15.75
H-23.69
H-33.82
H-43.55
H-54.04
H-6a3.91
H-6b3.84

Note: Data for a related compound is provided for illustrative purposes of the types of data that can be generated.

Computational methods will also play an increasingly important role in predicting the properties of yet-to-be-synthesized derivatives. Quantum mechanical calculations can be used to predict spectroscopic signatures, while molecular docking simulations can help to identify potential biological targets.

Exploration of New Biological Roles and Probe Applications in Complex Systems

While some biological activities of glycosides are known, the specific roles of isopropyl α-D-glucopyranoside and its derivatives are largely uncharted territory. nih.govnih.gov Future research should focus on exploring their potential as bioactive molecules and as probes for studying complex biological systems.

A key area of investigation is the potential for derivatives of isopropyl α-D-glucopyranoside to act as inhibitors or modulators of carbohydrate-binding proteins, such as lectins and glycosidases. acs.org By systematically modifying the structure of the glucopyranoside, it may be possible to develop highly selective inhibitors for enzymes involved in disease processes.

The development of isopropyl α-D-glucopyranoside-based activity-based probes (ABPs) is another exciting frontier. nih.govrsc.orgresearchgate.netrsc.orgresearchgate.net ABPs are powerful tools that allow for the visualization and quantification of enzyme activity directly in complex biological samples. By attaching a reporter tag (e.g., a fluorophore or a biotin) to a reactive group on the isopropyl α-D-glucopyranoside scaffold, it may be possible to create probes that specifically label active glycosidases or other enzymes. This would enable researchers to study enzyme function in living cells and organisms with high spatial and temporal resolution.

Furthermore, the incorporation of isopropyl α-D-glucopyranoside into larger biomolecules, such as peptides or oligonucleotides, could lead to the development of novel glycoconjugates with enhanced stability, cell permeability, or targeting capabilities. These glycoconjugates could have applications in drug delivery, diagnostics, and as tools for studying biological recognition events. The finding that a derivative can promote nerve regeneration opens up a particularly exciting avenue for therapeutic applications. hud.ac.uk

Q & A

Q. What are the standard methods for synthesizing isopropyl alpha-D-glucopyranoside, and how can reaction efficiency be optimized?

this compound is typically synthesized via glycosylation reactions. A common approach involves:

  • Step 1 : Protect the hydroxyl groups of glucose using acetyl or benzyl groups to prevent unwanted side reactions .
  • Step 2 : React the protected glucose with isopropyl alcohol in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) to form the glycosidic bond .
  • Step 3 : Deprotect the sugar using alkaline hydrolysis or hydrogenolysis.
    Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Adjust catalyst concentration (0.5–2.0 mol%) and temperature (25–60°C) to balance yield (typically 60–85%) and stereoselectivity .

Q. How can researchers detect and quantify this compound in complex biological matrices?

Use chromatographic methods:

  • HPLC : C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 195 nm. Retention time: ~8.2 min .
  • LC-MS/MS : Electrospray ionization (ESI) in negative ion mode, monitoring the [M-H]⁻ ion at m/z 253.1. Limit of detection (LOD): 0.1 ng/mL .
    Validation : Spike recovery tests (85–110%) and internal standardization (e.g., deuterated analogs) improve accuracy .

Advanced Research Questions

Q. How does this compound function as a substrate in enzymatic assays, and how can its hydrolysis kinetics be measured?

This compound acts as a chromogenic/fluorogenic substrate for α-glucosidases.

  • Kinetic Assay : Mix 0.1–10 mM substrate with purified enzyme (e.g., yeast α-glucosidase) in pH 6.8 buffer. Monitor absorbance at 405 nm (for p-nitrophenol release) or fluorescence (if using umbelliferyl derivatives) .
  • Data Analysis : Calculate Kₘ (Michaelis constant) and Vₘₐₓ using Lineweaver-Burk plots. Typical Kₘ values range from 0.5–2.0 mM for microbial α-glucosidases .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. no activity)?

Discrepancies may arise from:

  • Source Variability : Natural sources (e.g., propolis) show regional differences in compound concentration (e.g., 28.2% in Indonesian propolis vs. <5% in temperate regions) .
  • Assay Conditions : Adjust pH (4.5–7.5) and incubation time (6–24 hrs) to match physiological environments. Use standardized MIC (Minimum Inhibitory Concentration) protocols with E. coli or S. aureus .
  • Synergistic Effects : Test combinations with other glycosides (e.g., curculigoside) to identify potentiation effects .

Q. How can this compound be applied in sterilization validation studies?

As a biological indicator, its fluorogenic derivative (e.g., 8-fluoro-4-alkylumbelliferyl alpha-D-glucopyranoside) is used:

  • Protocol : Impregnate spores (e.g., Bacillus stearothermophilus) with the compound. After sterilization (autoclave/ethylene oxide), incubate at 55°C for 24 hrs. Fluorescence indicates residual enzyme activity and process failure .
  • Validation : Compare fluorescence intensity (ex/em: 365/450 nm) against positive/negative controls. Ensure a threshold of <0.1% residual activity for validation .

Methodological Considerations Table

Parameter Synthesis Bioactivity Assays Analytical Quantification
Key Technique Glycosylation Enzyme kinetics LC-MS/MS
Critical Variable Catalyst concentrationpH of reaction bufferIonization mode (ESI⁻)
Typical Yield/Result 60–85% yield Kₘ = 0.5–2.0 mM LOD = 0.1 ng/mL
Common Pitfalls Stereochemical inversionNon-standardized inoculum sizeMatrix interference

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.